molecular formula C30H36F3N7O8S2 B12367779 Anti-MRSA agent 10

Anti-MRSA agent 10

Cat. No.: B12367779
M. Wt: 743.8 g/mol
InChI Key: CINBYRJGCGINFF-GHUGFCPHSA-N
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Description

Anti-MRSA agent 10 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics, including methicillin. MRSA is a significant concern in healthcare settings due to its ability to cause severe infections that are difficult to treat. This compound has shown promising results in inhibiting the growth of MRSA, making it a potential candidate for new antibiotic therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 10 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its anti-MRSA activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its antibacterial activity .

Scientific Research Applications

Anti-MRSA agent 10 has a wide range of applications in scientific research, including:

Mechanism of Action

Anti-MRSA agent 10 exerts its effects by targeting specific molecular pathways in MRSA. It disrupts the synthesis of the bacterial cell wall by inhibiting key enzymes involved in peptidoglycan production. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with the bacterial membrane, causing increased permeability and leakage of cellular contents .

Comparison with Similar Compounds

Uniqueness of Anti-MRSA Agent 10: this compound stands out due to its novel mechanism of action and its ability to overcome resistance mechanisms that affect other antibiotics. Its unique structure allows it to bind to different targets within the bacterial cell, making it a versatile and potent anti-MRSA agent .

Properties

Molecular Formula

C30H36F3N7O8S2

Molecular Weight

743.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-methoxyiminoacetyl]amino]-3-[[3-(octylcarbamoyl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;2,2,2-trifluoroacetate

InChI

InChI=1S/C28H35N7O6S2.C2HF3O2/c1-3-4-5-6-7-8-11-30-23(36)17-10-9-12-34(13-17)14-18-15-42-26-21(25(38)35(26)22(18)27(39)40)32-24(37)20(33-41-2)19-16-43-28(29)31-19;3-2(4,5)1(6)7/h9-10,12-13,16,21,26H,3-8,11,14-15H2,1-2H3,(H4-,29,30,31,32,36,37,39,40);(H,6,7)/b33-20-;/t21-,26-;/m1./s1

InChI Key

CINBYRJGCGINFF-GHUGFCPHSA-N

Isomeric SMILES

CCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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